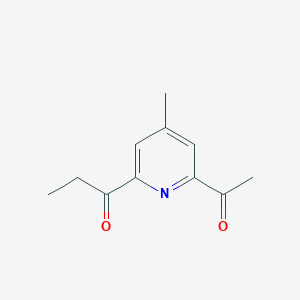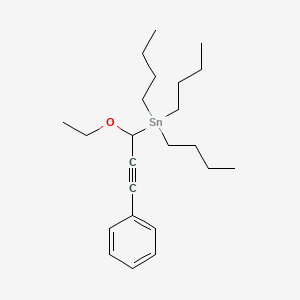![molecular formula C12H18OSi B14309142 Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane CAS No. 111351-14-5](/img/structure/B14309142.png)
Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane is an organosilicon compound with the molecular formula C12H18OSi. This compound is characterized by the presence of a trimethylsilyl group attached to a phenoxy group, which is further substituted with a prop-1-en-1-yl group. Organosilicon compounds like this one are widely used in various fields due to their unique chemical properties, including their stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane typically involves the reaction of 3-(prop-1-en-1-yl)phenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
3-(prop-1-en-1-yl)phenol+trimethylchlorosilane→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for improved stability and functionality.
Industry: The compound is used in the production of specialty coatings and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane involves its ability to form stable bonds with various substrates. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to interact with a wide range of molecular targets. The phenoxy group provides additional functionality, enabling the compound to participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in the semiconductor industry.
Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: A compound with similar structural features but different functional groups.
1-(Trimethylsilyl)propyne: Another organosilicon compound used in various chemical syntheses.
Uniqueness
Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane is unique due to the presence of the prop-1-en-1-yl group attached to the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific functionalization is required.
Propriétés
Numéro CAS |
111351-14-5 |
|---|---|
Formule moléculaire |
C12H18OSi |
Poids moléculaire |
206.36 g/mol |
Nom IUPAC |
trimethyl-(3-prop-1-enylphenoxy)silane |
InChI |
InChI=1S/C12H18OSi/c1-5-7-11-8-6-9-12(10-11)13-14(2,3)4/h5-10H,1-4H3 |
Clé InChI |
VTUUICLHKKIMOW-UHFFFAOYSA-N |
SMILES canonique |
CC=CC1=CC(=CC=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


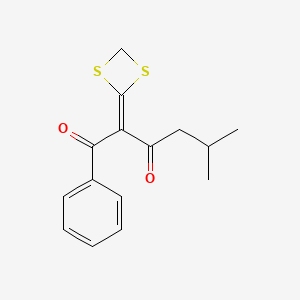
![4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile](/img/structure/B14309069.png)
![N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine](/img/structure/B14309072.png)

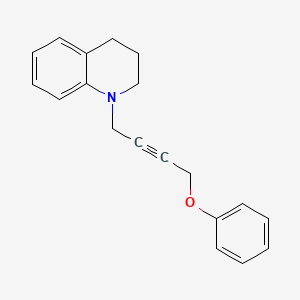

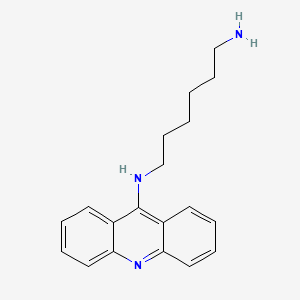
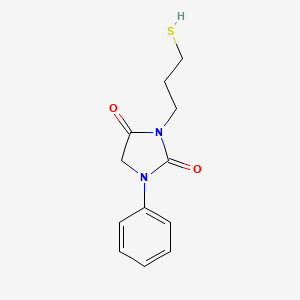
![2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B14309103.png)



